Vigabatrin

Übersicht

Beschreibung

Vigabatrin, sold under the brand names Vigafyde, Vigpoder, and Sabril, is a medication primarily used in the management and treatment of infantile spasms and refractory complex partial seizures . It works by inhibiting the breakdown of gamma-aminobutyric acid (GABA), a key inhibitory neurotransmitter in the central nervous system .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Vigabatrin involves several steps. One method starts with the preparation of 2-vinyl cyclopropane-1,1-dicarboxylic acid diethyl ester from malonic acid diethyl ester and 1,4-dichloro-2-butene . This intermediate is then reacted in the presence of ammonia and formamide to produce 2-carbonyl-5-vinyl-pyrrolidine-3-amide . Under acidic conditions, this compound is converted to 4-amino-5-hexenoic acid, which is then treated with triisopropyl chlorosilane in the presence of triethylamine and ammonia to form triisopropyl silicon-based 4-aminohex-5-enoate . The final step involves hydrolyzing this intermediate under alkaline conditions to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Analyse Chemischer Reaktionen

Types of Reactions

Vigabatrin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, although this is not a common reaction in its therapeutic use.

Reduction: Reduction reactions are less common for this compound due to its stable structure.

Substitution: Substitution reactions can occur, particularly involving the amino group.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of this compound include ammonia, formamide, triisopropyl chlorosilane, and triethylamine . Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products

The major product formed from the synthesis of this compound is 4-amino-5-hexenoic acid, which is further processed to obtain the final compound .

Wissenschaftliche Forschungsanwendungen

Clinical Indications

The primary FDA-approved indications for vigabatrin include:

- Infantile Spasms : this compound is the first-line treatment for infantile spasms, particularly in patients with tuberous sclerosis complex.

- Refractory Complex Partial Seizures : It is used as an adjunctive therapy for adults and children with drug-resistant epilepsy.

Off-Label Uses

Recent studies suggest potential off-label applications of this compound, including:

- Reduction of Seizure Frequency in Adults : Evidence indicates that this compound may reduce seizure frequency in adults with drug-resistant focal epilepsy, although caution is advised due to its side effects .

Efficacy and Tolerability

Numerous studies have documented the efficacy and tolerability of this compound:

- A double-blind study involving 31 patients with severe drug-resistant epilepsy found that 33% experienced a reduction in seizure frequency by 50% or more during this compound treatment .

- In a comparative long-term study, this compound demonstrated similar clinical efficacy to carbamazepine, with positive results observed in approximately 30% to 40% of patients .

- A systematic review highlighted that this compound was well tolerated by 72.4% of patients, with common side effects including drowsiness and dizziness .

Table 1: Summary of Clinical Trials Involving this compound

| Study Type | Patient Population | Efficacy Rate (%) | Common Side Effects |

|---|---|---|---|

| Double-blind crossover study | 31 patients with drug-resistant epilepsy | 33% (≥50% reduction) | Drowsiness |

| Comparative long-term study | Various adult and pediatric patients | 30-40% | Dizziness, headache |

| Placebo-controlled trial | 90 adults with complex partial seizures | 48% (≥50% reduction) | Fatigue |

Case Studies

- Infantile Spasms Case Study : A retrospective analysis of infants diagnosed with tuberous sclerosis complex revealed that those treated with this compound had significantly improved outcomes compared to those receiving alternative therapies. The incidence of spasms decreased markedly within weeks of initiating treatment.

- Refractory Epilepsy Case Study : An adult patient with refractory complex partial seizures who had failed multiple antiepileptic drugs was started on this compound. After three months, the patient reported a reduction in seizure frequency by over 60%, demonstrating the drug's potential in difficult-to-treat cases.

Safety Profile and Considerations

Despite its efficacy, this compound carries risks, particularly concerning visual field loss. The FDA mandates a Risk Evaluation and Mitigation Strategy due to these concerns. Long-term users must be monitored for potential adverse effects, including:

Wirkmechanismus

Vigabatrin exerts its effects by irreversibly inhibiting the enzyme GABA transaminase (GABA-T), which is responsible for the breakdown of GABA . By inhibiting this enzyme, this compound increases the levels of GABA in the brain, enhancing its inhibitory effects and reducing seizure activity . This mechanism involves the binding of this compound to the active site of GABA-T, preventing the enzyme from metabolizing GABA .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tiagabine: Another GABAergic drug that inhibits GABA reuptake, increasing its levels in the synaptic cleft.

Gabapentin: A structural analogue of GABA that modulates the release of neurotransmitters.

Pregabalin: Similar to Gabapentin, it binds to the alpha-2-delta subunit of voltage-gated calcium channels, reducing neurotransmitter release.

Uniqueness of Vigabatrin

This compound is unique in its irreversible inhibition of GABA-T, leading to a sustained increase in GABA levels . Unlike other GABAergic drugs, its effect is long-lasting due to the irreversible nature of its action on GABA-T . This makes it particularly effective in cases of treatment-resistant epilepsy .

Biologische Aktivität

Vigabatrin is an antiepileptic drug primarily used for treating drug-resistant epilepsy. Its biological activity is primarily attributed to its mechanism of action as an irreversible inhibitor of gamma-aminobutyric acid transaminase (GABA-T), which leads to increased levels of GABA, an important inhibitory neurotransmitter in the central nervous system (CNS). This article delves into the pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and case studies.

This compound's structure is similar to GABA, allowing it to act as a substrate for GABA-T. By inhibiting this enzyme, this compound prevents the breakdown of GABA, resulting in elevated concentrations in the synaptic cleft. This increase in GABA enhances inhibitory neurotransmission, which is crucial for controlling seizure activity. The pharmacokinetics of this compound are characterized by:

- Absorption : Complete absorption post-oral administration with peak plasma concentrations achieved within 1 hour.

- Distribution : this compound has negligible plasma protein binding and is widely distributed throughout the body.

- Metabolism : It undergoes minimal hepatic metabolism and acts as a mild inducer of CYP2C9.

- Excretion : Approximately 95% is excreted unchanged via the kidneys .

Clinical Efficacy

This compound has shown significant efficacy in various clinical studies:

- Efficacy Rates : In a comparative study involving patients with drug-resistant epilepsy, about 30% to 40% experienced a reduction in seizure frequency by more than 50% .

- Seizure Types : The best responses have been observed in patients with complex partial seizures and symptomatic infantile spasms. Conversely, it appears less effective for absence and myoclonic seizures .

Case Study Data

A double-blind study involving 31 patients demonstrated that this compound reduced seizure frequency by at least 50% in 33% of participants. The study highlighted that patients with complex partial seizures had a significant reduction in seizure frequency compared to those with mixed seizure types .

Safety Profile and Adverse Effects

While this compound is generally well tolerated, it has been associated with some adverse effects:

- Visual Field Loss : A systematic review indicated that up to 52% of adults exposed to this compound experienced visual field loss compared to just 7% in controls. The relative risk was calculated at 4.0, indicating a significant increase in risk associated with this compound use .

- Other Side Effects : Commonly reported side effects include drowsiness and fatigue, but serious adverse effects are rare. Long-term use necessitates careful monitoring due to potential CNS changes .

Eigenschaften

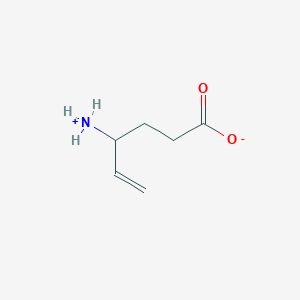

IUPAC Name |

4-aminohex-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-5(7)3-4-6(8)9/h2,5H,1,3-4,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJDFLNIOAUIZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041153 | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Freely soluble in water, Slightly soluble in methanol, alcohol; very slightly soluble in ethyl alchol and chloroform; insoluble in toluene and hexane, 9.66e+01 g/L | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Gamma-aminobutyric acid (GABA) is the major inhibitory transmitter throughout the central nervous system, and the potentiation of GABAergic neurotransmission is therefore a crucial mechanism through which antiepileptic agents may combat the pathologic excitatory neurotransmission seen in epilepsy. Vigabatrin increases concentrations of GABA in the central nervous system by irreversibly inhibiting the enzymes responsible for its metabolism to succinic semialdehyde: gamma-aminobutyric acid transaminase (GABA-T)., Vigabatrin is a structural analog of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS. Although the exact mechanism of vigabatrin's antiseizure effect is unknown, it is thought to be related to the drug's action as a preferential and irreversible inhibitor of GABA transaminase (GABA-T), which is the enzyme responsible for the degradation of GABA and the resultant increase in GABA concentrations in the CNS. Vigabatrin is commercially available as a racemic mixture of 2 enantiomers; the S enantiomer is pharmacologically active and the R enantiomer is inactive. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals from acetone/water, White to off-white powder | |

CAS No. |

68506-86-5, 60643-86-9 | |

| Record name | Vigabatrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68506-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vigabatrin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068506865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Amino-5-hexenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-aminohex-5-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VIGABATRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GR120KRT6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Vigabatrin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015212 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176C, 209 °C | |

| Record name | Vigabatrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vigabatrin | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8395 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.